N-D-Gluconoyl L-methionate
Description
Structure
3D Structure
Properties
CAS No. |
94231-87-5 |
|---|---|
Molecular Formula |
C11H21NO8S |
Molecular Weight |
327.35 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO8S/c1-21-3-2-5(11(19)20)12-10(18)9(17)8(16)7(15)6(14)4-13/h5-9,13-17H,2-4H2,1H3,(H,12,18)(H,19,20)/t5-,6+,7+,8-,9+/m0/s1 |
InChI Key |
IJIGIXPOPAELGH-JTPBWFLFSA-N |
SMILES |
CSCCC(C(=O)[O-])NC(=O)C(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Other CAS No. |
94231-87-5 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of N D Gluconoyl L Methionate for Research Applications
Methodologies for the Preparation of N-D-Gluconoyl L-methionate
The core structure of this compound is formed by an amide linkage between the carboxyl group of D-gluconic acid and the alpha-amino group of L-methionine. The synthesis of this compound relies on established principles of peptide and bioconjugate chemistry.
The primary route for synthesizing this compound involves the acylation of L-methionine's primary amine with an activated form of D-gluconic acid. A highly efficient and spontaneous method utilizes D-glucono-1,5-lactone, the cyclic ester (lacton) of D-gluconic acid.
This reaction is analogous to the non-enzymatic post-translational modification known as gluconoylation, which has been observed on the N-termini of recombinant proteins expressed in E. coli. researchgate.netnih.govresearchgate.net In that biological context, metabolites such as 6-phospho-glucono-1,5-lactone can spontaneously react with free amino groups. nih.govresearchgate.netresearchgate.net For chemical synthesis, D-glucono-1,5-lactone serves as a readily available and reactive starting material. The reaction proceeds via nucleophilic attack of the L-methionine amino group on the lactone's carbonyl carbon, leading to the opening of the ring and the formation of a stable amide bond. This pathway is highly selective for the α-amino group over other potential nucleophiles under controlled pH conditions. researchgate.net
Alternative pathways could involve standard peptide coupling reagents to directly link D-gluconic acid with L-methionine. This would require protecting the hydroxyl groups of the gluconic acid to prevent side reactions, making the lactone-based route generally more straightforward for research applications.
Achieving research-grade purity and maximizing yield are critical for obtaining reliable experimental data. The optimization of the synthesis of this compound involves controlling several key parameters.
| Parameter | Condition | Rationale |
| pH | Slightly alkaline (pH 8-9) | Ensures the L-methionine amino group is deprotonated and thus maximally nucleophilic, while minimizing hydrolysis of the gluconolactone. |
| Temperature | Room temperature to 37°C | Balances reaction rate with the stability of reactants and products. Elevated temperatures can increase the rate of lactone hydrolysis. |
| Stoichiometry | Slight excess of D-glucono-1,5-lactone | Drives the reaction towards completion, ensuring full conversion of the limiting L-methionine starting material. |
| Solvent | Aqueous buffers (e.g., phosphate (B84403), bicarbonate) | Maintains pH control and solubilizes the polar reactants. Co-solvents like DMSO may be used if solubility is a challenge. |
| Purification | Ion-exchange chromatography or reverse-phase HPLC | Separates the desired product from unreacted starting materials, byproducts (D-gluconic acid from lactone hydrolysis), and salts. |
Systematic optimization, potentially guided by statistical methods like Design of Experiments (DoE), can be employed to fine-tune these parameters for maximal yield and purity. mdpi.com The final product's identity and purity would be confirmed using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for tracing metabolic pathways, quantifying biological turnover, and performing detailed structural studies by NMR. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into either the gluconoyl or the methionine moiety.
The most direct approach involves using commercially available, uniformly or selectively labeled L-methionine as a starting material in the synthetic pathway described in section 2.1.1. For instance, using U-¹³C,¹⁵N-L-methionine would label the entire amino acid portion of the final molecule. Such labeled amino acids can be produced efficiently in microbial systems. nih.gov
Alternatively, labeled D-gluconic acid or its lactone can be used. Labeled glucose, a common precursor for producing labeled biomolecules in cell-free or cell-based systems, can be converted into labeled gluconate. researchgate.netnih.gov This allows for the specific introduction of isotopes into the sugar portion of the molecule.
| Labeling Strategy | Labeled Precursor | Resulting Labeled Product | Primary Application |
| Methionine Labeling | U-¹³C, ¹⁵N-L-Methionine | N-D-Gluconoyl-(U-¹³C, ¹⁵N)-L-methionine | NMR structural studies, metabolic tracing of the amino acid portion. |
| Gluconate Labeling | U-¹³C-D-Glucono-1,5-lactone | N-(U-¹³C)-D-Gluconoyl L-methionine | Metabolic tracing of the sugar moiety. |
| Selective Labeling | ¹⁵N-L-Methionine | N-D-Gluconoyl-(¹⁵N)-L-methionine | Simplified NMR analysis, nitrogen metabolism studies. |
Derivatization of this compound for Enhanced Research Utility
Derivatization can enhance the functionality of this compound, enabling its use in a wider range of research applications, from probing molecular interactions to serving as a targeted delivery vehicle in model systems.
Creating structural analogs of this compound allows for the systematic investigation of structure-activity relationships. Analogs can be designed by modifying either the gluconoyl or the L-methionine portion of the molecule.
Gluconoyl Moiety Modification: Other sugar acids (e.g., galactonic acid, mannonic acid) or simplified polyhydroxy acids can be used in place of gluconic acid to probe the importance of the hydroxyl group configuration for biological recognition.
Methionine Moiety Modification: The L-methionine structure can be altered. For example, using L-ethionine or other alkylated homocysteine derivatives can explore the role of the S-methyl group. Replacing the sulfur atom with selenium (selenomethionine) or oxygen could investigate the impact of the heteroatom. researchgate.net The synthesis would follow the same fundamental reaction pathways, substituting the appropriate analog of L-methionine or the sugar lactone.
For applications in diagnostics or targeted delivery studies, this compound can be conjugated to larger molecules such as proteins, peptides, or nanoparticles. This requires the introduction of a reactive handle via a chemical linker. symeres.com
Linker chemistry provides a bridge between the core molecule and the entity to be conjugated. nih.gov A linker can be attached to one of the hydroxyl groups on the gluconoyl moiety after selective protection of the other hydroxyls. Common strategies include:
Introducing an Azide (B81097) or Alkyne: A linker terminating in an azide or alkyne group can be attached, enabling subsequent conjugation via "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This bioorthogonal reaction is highly efficient and specific. symeres.com
Introducing a Maleimide (B117702): A linker containing a maleimide group can be used for covalent attachment to thiol groups (cysteines) on proteins.
Introducing an Activated Ester: An NHS (N-Hydroxysuccinimide) ester can be incorporated to react with primary amines (lysines) on a target protein.
The choice of linker and conjugation chemistry depends on the target molecule and the desired stability of the final conjugate. nih.gov For instance, cleavable linkers can be designed to release the this compound molecule in response to specific stimuli like pH changes or enzymatic activity. symeres.com
Advanced Analytical Characterization Methodologies for N D Gluconoyl L Methionate in Research
Spectroscopic Analysis for Structural Elucidation and Confirmation
Spectroscopic methods are central to the definitive identification and structural analysis of N-D-Gluconoyl L-methionate. These techniques offer a non-destructive means to probe the molecular architecture and behavior of the compound in various conditions.
NMR spectroscopy has proven to be a powerful tool for the detailed structural elucidation of N-terminal gluconoylation. nih.govresearchgate.net Although this modification was primarily investigated by mass spectrometry initially, NMR provides unambiguous confirmation of the covalent structure and allows for the study of its dynamic behavior over time. nih.govresearchgate.netresearchgate.net The gluconoyl modification presents a characteristic signature in ¹H-¹³C HSQC spectra. nih.gov
The complete ¹H and ¹³C chemical shift assignment of the N-terminal gluconoyl moiety attached to a protein has been reported. nih.govresearchgate.netnih.gov These assignments serve as a crucial reference for identifying this specific modification in recombinant proteins, particularly when they are isotopically labeled. nih.govresearchgate.net Studies on proteins starting with a Met-Gly- sequence have provided the chemical shifts for the attached gluconoyl group. nih.govresearchgate.netnih.gov The NMR spectra of a synthetically produced α-N-d-gluconoyl-His tag were found to be identical to the cell-derived modification, confirming the structure. nih.gov
Below is a table of the reported ¹H and ¹³C chemical shifts for the N-gluconoyl moiety.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for the N-Gluconoyl Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1' | - | 175.7 |
| C2' | 4.09 | 73.1 |
| C3' | 4.14 | 72.3 |
| C4' | 3.99 | 74.5 |
| C5' | 4.22 | 71.3 |
| C6' | 3.82 / 3.65 | 64.0 |
Data sourced from studies on N-terminally gluconoylated protein constructs at 310 K. nih.gov
NMR spectroscopy is uniquely suited for monitoring the stability of the N-gluconoyl linkage over time. Research has shown that the modification is not entirely stable and can undergo hydrolysis, resulting in a free N-terminus and the formation of gluconate. nih.govresearchgate.net This process can be observed directly during NMR experiments, where the signals corresponding to the gluconoyl group diminish over time, while a new set of signals corresponding to gluconate appears. nih.govresearchgate.net This hydrolysis has been observed to occur over a period of a few days at pH values ranging from 4.7 to 6.5. nih.gov The newly appearing signals show ¹³C chemical shifts identical to those of gluconate. nih.gov
Mass spectrometry is a primary and essential technique for the detection and characterization of post-translational modifications like gluconoylation. nih.govresearchgate.netnih.govresearchgate.net It is highly sensitive and provides accurate mass information, allowing for the identification of modified proteins and peptides in complex biological samples. unige.ch
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) such as reversed-phase HPLC (RP-HPLC), is employed to screen for and identify gluconoylated products. google.comasm.orgresearchgate.net This technique can precisely measure the mass difference introduced by the modification. The gluconoyl adduct results in a characteristic mass increase of +178 Da. nih.govgoogle.comasm.org In some cases, a related adduct with a mass difference of +258 Da is also detected, which corresponds to a phosphogluconoyl group. nih.govgoogle.com This +258 Da adduct can be converted to the +178 Da form by the action of a phosphatase. nih.gov The high accuracy of HRMS allows for the confident identification of these adducts even in complex cell lysates. asm.orgresearchgate.net
Tandem mass spectrometry (MS/MS) is used for the structural confirmation of the modification. nih.gov In an MS/MS experiment, the ion corresponding to the modified peptide is isolated and fragmented, and the masses of the resulting fragment ions are measured. plos.org This fragmentation provides sequence information and can pinpoint the site of modification. For this compound, MS/MS can confirm that the +178 Da modification is located at the N-terminus of the methionine residue. nih.gov The analysis of fragmentation patterns helps to verify the identity of the adduct and its specific point of attachment on the peptide or protein. plos.orgbiorxiv.org
Mass Spectrometry (MS) for Characterization and Detection in Complex Matrices
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography, a powerful separation science, is indispensable for the analysis of this compound. Given the compound's structure, which includes a polar sugar moiety and an amino acid, specific chromatographic techniques are employed to achieve high-resolution separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a primary tool for the analysis of this compound. This hyphenated technique offers both the separation power of HPLC and the sensitive, specific detection capabilities of MS. The analysis of structurally related N-acyl amino acids provides a strong precedent for the methodologies that would be applied to this compound. scispace.comnih.govmdpi.comnih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for such compounds. azolifesciences.com In this technique, a non-polar stationary phase (often C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. creative-proteomics.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to effectively separate the target compound from impurities with varying polarities. mdpi.com
For compounds like this compound that may lack a strong chromophore for UV detection, derivatization can be employed to attach a UV-active label. scispace.comresearchgate.net However, the direct detection by mass spectrometry often circumvents the need for derivatization. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, converting them into gas-phase ions with minimal fragmentation. creative-proteomics.com
Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. azolifesciences.com In this mode, a precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM) when using a triple quadrupole mass spectrometer, allows for highly selective and sensitive quantification of the analyte, even in complex matrices. creative-proteomics.com
Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound This table is generated based on typical conditions for related N-acyl amino acids and may require optimization for this compound.
| Parameter | Typical Setting | Purpose |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high-pressure mixing and precise solvent delivery for reproducible separations. |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid aids in protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component of the mobile phase. |
| Gradient Elution | 5% B to 95% B over 10 minutes | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale separations. |
| Column Temperature | 40 °C | Maintains consistent retention times and can improve peak shape. |
| Injection Volume | 5 µL | The amount of sample introduced into the system. |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer | Provides sensitive and specific detection of the analyte. |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | A soft ionization technique suitable for polar, non-volatile molecules. |
| Precursor Ion (m/z) | 328.1 (for [M+H]⁺ of C₁₁H₂₁NO₈S) | The mass-to-charge ratio of the intact protonated molecule. |
| Product Ions (m/z) | To be determined experimentally (e.g., fragments corresponding to the gluconoyl and methionine moieties) | Characteristic fragments used for confirmation and quantification in MS/MS. |
The synthesis of this compound can potentially lead to the formation of various isomers and related species. These can include diastereomers (if the starting materials are not enantiomerically pure), regioisomers (where the gluconoyl group is attached at a different position), and other structurally similar impurities. The separation of these closely related compounds presents a significant analytical challenge, as they often have identical or very similar mass-to-charge ratios, making them indistinguishable by mass spectrometry alone. chromatographyonline.com
Chiral chromatography is the definitive method for separating enantiomers and diastereomers. sigmaaldrich.comeijppr.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent performance in separating a broad range of chiral compounds, including amino acid derivatives. eijppr.comymcamerica.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical for achieving optimal separation on a given CSP. sigmaaldrich.com
For separating positional isomers or other structurally similar species, hydrophilic interaction liquid chromatography (HILIC) can be a valuable alternative or complement to reversed-phase HPLC. azolifesciences.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This technique is particularly well-suited for the retention and separation of polar compounds that are not well-retained in reversed-phase systems. azolifesciences.com
In cases where a single chromatographic dimension is insufficient to resolve all related species, two-dimensional liquid chromatography (2D-LC) can be implemented. researchgate.net This powerful technique involves subjecting the eluent from the first chromatographic separation to a second, orthogonal separation on a different column. For instance, a reversed-phase separation could be followed by a chiral or HILIC separation, providing a significant increase in peak capacity and resolving power.
Furthermore, the integration of ion mobility spectrometry (IMS) with LC-MS (LC-IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions. nih.gov This can be particularly useful for separating isomers that are not resolved by chromatography alone. nih.gov
Table 2: Chromatographic Approaches for Isomeric and Related Species of this compound
| Analytical Challenge | Recommended Chromatographic Technique | Stationary Phase Example | Principle of Separation |
| Diastereomeric Purity | Chiral HPLC | CHIROBIOTIC T, Amylose or Cellulose-based CSPs sigmaaldrich.comymcamerica.com | Differential interaction between stereoisomers and the chiral stationary phase, leading to different retention times. |
| Positional Isomers | HILIC or 2D-LC | Silica, Sulfobetaine (HILIC) azolifesciences.com | Partitioning into a water-enriched layer on the polar stationary phase (HILIC) or combined separation mechanisms (2D-LC). |
| Co-eluting Isobars | LC-IMS-MS | C18 or Chiral CSP followed by Ion Mobility Cell | Separation in the gas phase based on ion size and shape after chromatographic separation. nih.gov |
Research Applications and Methodological Development Utilizing N D Gluconoyl L Methionate
Development of Reference Standards for Analytical Research
While reference standards for the 20 common amino acids are well-established, the development of standards for modified amino acids like N-D-Gluconoyl L-methionate is more complex. The synthesis and purification of such compounds are the first steps toward establishing a reference material. Although commercial suppliers may list this compound, the availability of a certified reference material from a metrological institution is not documented in the current scientific literature. lgcstandards.comchemsrc.comgenesapiens.org The development of such a standard would be crucial for the accurate calibration of analytical instrumentation and for ensuring the comparability of results across different laboratories studying protein glycation.
Table 1: General Approach to the Development of Amino Acid Certified Reference Materials
| Step | Description | Analytical Techniques |
| Material Synthesis & Purification | Chemical synthesis of the target compound followed by purification to achieve high purity. | Organic synthesis protocols, Chromatography |
| Purity Determination | Assessment of the purity of the material using multiple traceable methods. | Nonaqueous acidimetric titration, Kjeldahl method |
| Impurity Profiling | Identification and quantification of any impurities, including isomers and related compounds. | High-Performance Liquid Chromatography (HPLC) |
| Value Assignment & Uncertainty | Calculation of the certified property value and its associated uncertainty. | Statistical analysis, Combination of measurement uncertainties |
| Stability & Homogeneity Testing | Evaluation of the material's stability over time and its homogeneity within and between units. | Long-term stability studies, Inter-unit comparison |
Strategies for Mitigating N-Gluconoylation in Bioproduction Research
The production of recombinant proteins for therapeutic use can be complicated by post-translational modifications, including gluconoylation. nih.govresearchgate.net This modification arises from the non-enzymatic reaction of 6-phosphogluconolactone, an intermediate in the pentose (B10789219) phosphate (B84403) pathway, with free amino groups on the protein. nih.govresearchgate.net Gluconoylation can affect the quality of the final product and is therefore an undesirable modification. nih.govresearchgate.net
Research has focused on metabolic engineering strategies to suppress gluconoylation in host organisms like Escherichia coli. One successful approach involves the overexpression of the enzyme phosphogluconolactonase (PGL), which hydrolyzes 6-phosphogluconolactone to the less reactive 6-phosphogluconic acid. nih.govresearchgate.net By reducing the intracellular concentration of 6-phosphogluconolactone, the incidence of protein gluconoylation can be significantly decreased. nih.govresearchgate.net
Another strategy involves the choice of culture medium. Studies have shown that growing E. coli in rich culture media can prevent the formation of gluconoylation adducts, whereas cultivation in minimal media can lead to significant levels of this modification. google.com
Table 2: Research Findings on the Mitigation of Protein Gluconoylation in E. coli
| Mitigation Strategy | Mechanism | Key Findings |
| Overexpression of Phosphogluconolactonase (PGL) | Reduces the intracellular pool of the reactive intermediate 6-phosphogluconolactone. | Suppresses the formation of gluconoylated adducts in therapeutic proteins. nih.govresearchgate.net |
| Cultivation in Rich Media | The exact mechanism is not fully elucidated but may relate to altered metabolic fluxes. | Prevents the formation of 6-phosphogluconolactone adducts. google.com |
Methodological Improvements for Detecting and Quantifying Protein Gluconoylation in Research Samples
Accurate detection and quantification of protein gluconoylation are essential for quality control in biopharmaceutical production and for research into the biological consequences of this modification. Several analytical techniques have been developed and refined for this purpose.
Mass spectrometry (MS) is a primary tool for identifying gluconoylation. The modification results in a characteristic mass shift of +178 Da for the gluconoyl adduct and +258 Da for the phosphogluconoyl adduct. nih.gov High-resolution MS can be used to detect these mass shifts in intact proteins or in peptides after proteolytic digestion. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy has also emerged as a powerful technique for characterizing gluconoylation, particularly for isotopically labeled proteins. nih.govnih.govresearchgate.net Specific signals in 1H-13C HSQC spectra can serve as a signature for the gluconoyl moiety, allowing for its unambiguous identification. nih.govnih.govresearchgate.net NMR can also be used to monitor the hydrolysis of the gluconoyl group over time. nih.govnih.govresearchgate.net
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is used to separate gluconoylated protein variants from their unmodified counterparts. nih.govresearchgate.net This technique can be used to quantify the extent of gluconoylation in a sample. nih.govresearchgate.net
Table 3: Analytical Methods for the Detection and Quantification of Protein Gluconoylation
| Analytical Method | Principle | Application |
| Mass Spectrometry (MS) | Detection of mass shifts corresponding to the gluconoyl (+178 Da) and phosphogluconoyl (+258 Da) adducts. | Identification and characterization of gluconoylation on intact proteins and peptides. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of characteristic chemical shifts of the gluconoyl moiety in 2D correlation spectra. | Unambiguous identification of gluconoylation and monitoring of its stability. nih.govnih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation of modified and unmodified protein variants based on their physicochemical properties. | Quantification of the different protein forms in a sample. nih.govresearchgate.net |
Future Research Trajectories
Exploration of Undiscovered Biological Roles and Interactions of Gluconoylated Species
A primary future research trajectory involves the systematic investigation of the biological relevance of gluconoylated molecules, including the potential existence and function of N-D-Gluconoyl L-methionate. Glycans, or complex carbohydrates, are known to play diverse roles in cellular processes, from structural support to cell signaling. nih.govnih.gov The addition of a gluconoyl group to a molecule like methionine could alter its metabolic fate, its interaction with enzymes, or its ability to be incorporated into proteins.
Future studies could focus on:
Screening for the presence of this compound in various biological systems. This would require the development of sensitive analytical methods to detect and quantify this specific molecule in cells and tissues under different physiological and pathological conditions.
Investigating the enzymatic or non-enzymatic synthesis of gluconoylated amino acids. Research could explore whether specific enzymes catalyze the formation of such compounds or if they arise from spontaneous reactions under certain cellular conditions, such as high glucose levels.
Elucidating the functional consequences of protein gluconoylation on methionine residues. If this modification occurs on methionine within a protein, it could affect the protein's structure, stability, and function, including its susceptibility to oxidation. nih.gov
| Potential Biological Role | Investigatory Approach |
| Metabolic Intermediate | Isotope tracing studies to follow the metabolic fate of labeled gluconate and methionine. |
| Signaling Molecule | Cell-based assays to determine if exogenous this compound elicits cellular responses. |
| Modulator of Protein Function | In vitro and in vivo studies on proteins with site-specific gluconoylation of methionine residues. |
Development of Novel Analytical Probes for In Situ Detection of Gluconoylation
A significant hurdle in studying gluconoylation is the lack of specific and sensitive tools for its detection in a complex biological environment. The development of novel analytical probes is therefore a critical area for future research. These probes would enable the in situ detection and imaging of gluconoylated species, providing valuable insights into their subcellular localization and dynamic changes. nih.gov
Key research directions include:
Design and synthesis of fluorescent probes. These probes could be designed to selectively bind to the gluconoyl moiety, allowing for visualization by fluorescence microscopy. nih.gov
Development of affinity-based probes. This could involve generating antibodies or aptamers that specifically recognize the gluconoyl group, which could then be used in techniques like Western blotting or immunoprecipitation.
Advancements in mass spectrometry techniques. Improving mass spectrometry methods will be crucial for the sensitive and specific identification and quantification of gluconoylated molecules from biological samples. nih.gov
Advanced Metabolic Engineering Approaches for Precision Control of Protein Post-Translational Modifications
Metabolic engineering offers powerful tools to manipulate cellular pathways and control the production of specific molecules, including post-translationally modified proteins. pnas.org Future research could leverage these approaches to study and potentially control gluconoylation.
Promising strategies include:
Engineering metabolic pathways to modulate the levels of precursors for gluconoylation. For instance, altering glucose metabolism could influence the availability of gluconolactone, a potential precursor for non-enzymatic gluconoylation. researchgate.netasm.org
Developing orthogonal enzymatic systems for site-specific gluconoylation. This would involve introducing engineered enzymes into cells that can specifically attach a gluconoyl group to a target protein at a desired location, allowing for precise studies of its functional effects.
Utilizing synthetic biology to create cellular biosensors for gluconoylation. These biosensors could be designed to report on the levels of gluconoylated molecules within a cell, providing a real-time readout of this modification.
Interdisciplinary Approaches Integrating Chemical Synthesis, Structural Biology, and Computational Modeling for N-Gluconoyl L-methionate Research
A comprehensive understanding of this compound and related gluconoylated molecules will require a multidisciplinary approach that combines chemical, biological, and computational methods.
Future interdisciplinary research should focus on:
Chemical synthesis of this compound and its derivatives. The availability of pure, chemically synthesized standards is essential for developing analytical methods and for conducting biological assays. orgsyn.orgresearchgate.net
Structural biology studies to characterize the conformation of gluconoylated molecules and their interactions. Techniques such as X-ray crystallography and NMR spectroscopy can provide atomic-level details of how the gluconoyl group affects the structure of amino acids and proteins. nih.govnih.gov
Computational modeling to predict the effects of gluconoylation. Molecular dynamics simulations and quantum mechanical calculations can be used to model the structural and energetic consequences of adding a gluconoyl group to methionine and to predict its potential interactions with other molecules. nih.govnih.govresearchgate.net
| Research Area | Key Techniques | Expected Outcomes |
| Chemical Synthesis | Organic synthesis, purification, and characterization (NMR, MS). | Pure standards of this compound for biological and analytical studies. |
| Structural Biology | X-ray crystallography, NMR spectroscopy. | Atomic-resolution structures of gluconoylated methionine and proteins. |
| Computational Modeling | Molecular dynamics simulations, quantum mechanics. | Predictions of structural changes and interaction partners of gluconoylated molecules. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and stability of N-D-Gluconoyl L-methionate in experimental settings?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity, with protocols requiring >95% purity thresholds for reliable results . Stability studies should employ temperature-controlled storage (-20°C) and periodic re-analysis using spectroscopic techniques (e.g., NMR or mass spectrometry) to monitor degradation products .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for functional group analysis (e.g., gluconoyl and methionine moieties) with high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHNOS, MW 327.35). Cross-reference with CAS 94231-87-5 and SMILES descriptors for digital validation .
Q. What are the key considerations for designing in vitro assays to study this compound's solubility and bioavailability?
- Methodological Answer : Use phosphate-buffered saline (PBS) or simulated physiological fluids (pH 7.4) for solubility testing. For bioavailability, employ Caco-2 cell monolayers to simulate intestinal absorption, with LC-MS quantification to track compound permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for gluconoyl derivatives like this compound?
- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA guidelines) to aggregate data from peer-reviewed databases (PubMed, TOXNET) and grey literature. Prioritize studies using standardized OECD test guidelines for acute toxicity (e.g., LD) and subchronic exposure models. Discrepancies may arise from variations in dosing regimens or metabolite profiling methods, necessitating meta-analytical validation .
Q. What experimental designs are optimal for investigating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use isotopically labeled C or N derivatives in tracer studies with hepatocyte cultures or murine models. Pair with untargeted metabolomics (via UPLC-QTOF-MS) to identify phase I/II metabolites. Validate enzyme-specific pathways (e.g., cytochrome P450 isoforms) using knockout models or chemical inhibitors .
Q. How should researchers address challenges in synthesizing this compound with high enantiomeric purity?
- Methodological Answer : Optimize enzymatic coupling using acyltransferases (e.g., from Bacillus subtilis) to ensure stereoselective formation of the gluconoyl-methionine bond. Monitor reaction progress via chiral HPLC and employ recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) to isolate enantiopure product .
Q. What strategies are recommended for integrating multi-omics data to study this compound's mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to map signaling pathways. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify overrepresented biological processes. Cross-correlate findings with in silico docking studies to predict protein targets (e.g., methionine adenosyltransferases) .
Methodological Guidance for Data Interpretation
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
- Methodological Answer : Adhere to FDA Bioanalytical Method Validation guidelines for plasma/tissue sample analysis. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Report pharmacokinetic parameters (e.g., C, AUC) with confidence intervals derived from non-compartmental modeling .
Q. What statistical approaches are suitable for analyzing dose-response relationships in gluconoyl derivative studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC/IC values. For high-throughput screening data, apply robust Z-score normalization to minimize plate-to-plate variability. Validate findings with Bayesian hierarchical models to account for inter-experiment heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
